Bictegravir is a potent integrase strand transfer inhibitor (INSTI) [, , , , ]. It is classified as an antiretroviral drug, specifically a second-generation INSTI [, , , ]. Bictegravir plays a significant role in scientific research related to the treatment and prevention of HIV-1 and HIV-2 infections [, , , , ]. It exhibits a high barrier to resistance [, , ].
Bictegravir is a novel integrase strand transfer inhibitor (INSTI) used primarily in the treatment of human immunodeficiency virus (HIV) infection. As part of a fixed-dose combination therapy, it is often administered with emtricitabine and tenofovir alafenamide, enhancing its efficacy and patient adherence. Bictegravir's chemical structure is characterized by its unique bicyclic framework, which contributes to its potent antiviral activity.
Bictegravir is classified as an antiviral agent specifically targeting the HIV integrase enzyme, which is crucial for the viral replication process. It was developed by the pharmaceutical company Gilead Sciences and received approval from the U.S. Food and Drug Administration in February 2018. The compound is notable for its high barrier to resistance compared to earlier drugs in the same class, making it a valuable option for both treatment-naive and treatment-experienced patients.
The synthesis of Bictegravir involves several key steps, starting from readily available precursors. One notable method includes the synthesis of a crucial intermediate, (1R,3S)-3-aminocyclopentanol hydrochloride, which can be derived via asymmetric reduction of 3-carbonyl cyclopentanecarboxylic acid. This intermediate undergoes a series of reactions including rearrangement cyclization and hydrolysis to yield Bictegravir.
A recent patent outlines an efficient synthetic route that emphasizes high yield and reduced environmental impact. The total yield of the synthesized compound can reach approximately 63.5%, with a focus on minimizing byproducts and waste during production .
Bictegravir has the following molecular formula: C₁₈H₁₈F₃N₃O₃. Its structure features a bicyclic system that includes a pyridone ring, contributing to its biological activity. The stereochemistry is critical, as specific configurations at certain positions enhance binding affinity to the integrase enzyme.
The key chemical reactions involved in the synthesis of Bictegravir include:
These reactions are optimized for conditions such as temperature control and choice of solvents to maximize efficiency and minimize side reactions.
Bictegravir functions by inhibiting the integrase enzyme, which is essential for the integration of viral DNA into the host cell genome. By binding to the active site of integrase, Bictegravir prevents the formation of stable complexes necessary for viral replication. This mechanism effectively halts the lifecycle of HIV within infected cells.
Bictegravir exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Bictegravir is primarily used in the treatment of HIV as part of combination therapy regimens. Its applications extend beyond treatment; it serves as a model compound for research into new antiviral agents targeting similar mechanisms within viral replication pathways. Ongoing studies continue to explore its efficacy against various HIV strains and its potential role in pre-exposure prophylaxis strategies.
The development of HIV integrase strand transfer inhibitors (INSTIs) represents a transformative advancement in antiretroviral therapy (ART). Prior to their emergence, ART regimens relied heavily on protease inhibitors (PIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), which often faced challenges related to pill burden, drug interactions, and resistance development. The first-generation INSTIs, raltegravir (approved in 2007) and elvitegravir (2012), demonstrated potent viral suppression but exhibited a low genetic barrier to resistance, with single mutations such as Y143R or Q148H/K/R significantly compromising efficacy [1] [9].
Second-generation INSTIs, notably dolutegravir (2013) and subsequently bictegravir, were engineered to overcome these limitations. These compounds maintained activity against many raltegravir- and elvitegravir-resistant strains due to their distinct binding kinetics and resilient pharmacophores. The evolution of INSTIs reflects a paradigm shift toward regimens with higher resistance barriers, simplified dosing, and improved tolerability [5] [9].
Table 1: Evolution of Integrase Strand Transfer Inhibitors
Generation | Representative Agents | Key Advantages | Limitations |
---|---|---|---|
First | Raltegravir, Elvitegravir | High initial efficacy | Low barrier to resistance; Booster required (elvitegravir) |
Second | Dolutegravir, Bictegravir | High resistance barrier; Unboosted dosing | Potential weight gain (class effect) |
Bictegravir (molecular formula: C~21~H~18~F~3~N~3~O~5~) is a structurally optimized analog of dolutegravir, developed by Gilead Sciences through systematic medicinal chemistry. Both compounds share a core dihydroxypyrimidine carboxamide scaffold essential for chelating the divalent metal ions (Mg²⁺) in the integrase active site. However, bictegravir incorporates a bis-fluorinated benzyl moiety, replacing dolutegravir’s dimethylcarbamoyl group. This modification enhances hydrophobic interactions with conserved integrase residues (e.g., Tyr143 and Gln148), increasing compound stability within the enzyme-DNA complex [5] [8].
Critical to its design was the preservation of the meta-OH configuration, which facilitates hydrogen bonding with the catalytic residue Asp64. Additionally, the fluorine atoms on the benzyl ring improve cellular permeability and metabolic stability by reducing susceptibility to oxidative metabolism. In vitro assays confirmed bictegravir’s slower dissociation rate from integrase-DNA complexes compared to dolutegravir, particularly against mutants like G140S/Q148H (dissociation half-time: 15.2 hours vs. 8.1 hours) [5] [8] [9]. These structural refinements yielded a compound with a 2-fold higher potency against wild-type HIV-1 (protein-adjusted EC₉₀: 161 nM vs. 324 nM for dolutegravir) and enhanced activity across diverse HIV-1 subtypes (A–G) [5] [9].
Bictegravir’s development pathway progressed rapidly from preclinical studies to clinical application. Following promising in vitro virological profiling in 2016, it advanced into phase 2 trials by 2017. The pivotal studies (1489 and 1490) demonstrated non-inferiority of bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF) to dolutegravir-based regimens in treatment-naïve adults. At week 96, viral suppression rates (HIV-1 RNA <50 copies/mL) were 89% for B/F/TAF versus 93% for dolutegravir + F/TAF, with no treatment-emergent resistance in either arm [2] [9].
The U.S. FDA approved Biktarvy® (the fixed-dose combination containing bictegravir 50 mg, emtricitabine 200 mg, and tenofovir alafenamide 25 mg) in February 2018 for initial HIV-1 therapy and regimen simplification in virologically suppressed patients. A landmark expansion occurred in February 2024, when the FDA extended Biktarvy’s indication to include patients with suppressed viral loads and pre-existing M184V/I resistance—making it the first INSTI-based regimen endorsed for this population [3] [7]. This approval was supported by Study 4030, where 89% (42/47) of participants with M184V/I maintained virological suppression at week 48 after switching to B/F/TAF [3] [7].
Bictegravir’s high genetic barrier to resistance stems from its robust in vitro and in vivo profiles. Cell culture selection experiments revealed that developing significant resistance requires accumulating multiple mutations (e.g., R263K + M50I or S153F + T66I), which confer only minimal fold-changes in susceptibility (2- to 3-fold) [1] [9]. Clinically, pooled data from five phase 3 trials (n=1,841) showed zero cases of bictegravir-associated resistance through 144 weeks, even among patients with baseline NRTI resistance [9].
The drug exhibits exceptional efficacy against INSTI-resistant strains. In phenotypic assays, bictegravir retained full activity (FC <2) against 98% of clinical isolates resistant to raltegravir or elvitegravir. Notably, it demonstrated superior potency over dolutegravir against complex mutants like G140S/Q148R (FC: 1.8 vs. 6.4) and E92Q/N155H (FC: 3.1 vs. 8.7) [1] [8] [9]. This resilience is clinically validated in the recent M184V/I indication, where no virological failures occurred in patients with this mutation treated with B/F/TAF [3] [7].
Table 2: Susceptibility of Bictegravir to Major HIV-1 Resistance Mutations
Mutation Type | Example Mutations | Bictegravir Fold-Change | Clinical Impact |
---|---|---|---|
INSTI-associated | Y143R, Q148K | 0.8–1.9 | Full retention of activity |
Multi-INSTI-associated | G140S/Q148H, E92Q/N155H | 1.8–3.1 | Reduced susceptibility vs. wild-type but superior to earlier INSTIs |
NRTI-associated | M184V/I, K65R | Not applicable* | No impact on bictegravir efficacy |
*Bictegravir’s activity is independent of reverse transcriptase mutations.
The M184V mutation—present in 22–63% of ART-experienced patients—reduces susceptibility to emtricitabine but does not impair bictegravir’s integrase inhibition. This compartmentalized resistance profile enables B/F/TAF to maintain efficacy in diverse resistance scenarios [3] [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7